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Compound of Interest

Compound Name: TMP195

Cat. No.: B611408 Get Quote

This guide provides an in-depth overview of TMP195, a potent and selective chemical probe for

Class IIa Histone Deacetylases (HDACs). It is intended for researchers, scientists, and drug

development professionals interested in the epigenetic regulation mediated by this specific

subclass of HDACs.

Introduction to TMP195
Histone Deacetylases are a class of enzymes that remove acetyl groups from lysine residues

on histones and other proteins, playing a crucial role in transcriptional regulation and chromatin

remodeling. Human HDACs are grouped into four classes. Class IIa HDACs (HDAC4, 5, 7, and

9) are distinguished by their unique catalytic mechanism and their role in controlling cellular

differentiation and development.

TMP195 is a first-in-class, selective, and cell-active inhibitor of Class IIa HDACs.[1][2] It

features a novel trifluoromethyloxadiazole (TFMO) moiety as a non-chelating zinc-binding

group, which circumvents the pharmacological liabilities often associated with traditional

hydroxamate-based inhibitors.[2][3] This high selectivity and favorable pharmacological profile

make TMP195 an invaluable tool for dissecting the specific biological functions of Class IIa

HDACs.
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Property Value

Chemical Name

N-(2-methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-

(trifluoromethyl) -1,2,4-oxadiazol-3-

yl)benzamide

Molecular Formula C23H19F3N4O3

Molecular Weight 456.42 g/mol [1][4]

CAS Number 1314891-22-9[1]

Appearance White to off-white solid[4]

Solubility
Soluble in DMSO (up to 91 mg/mL or ~199 mM)

[1][3]

Storage

Store solid powder at 4°C desiccated; store

DMSO solution at -20°C for long-term stability.

[3]

Mechanism of Action
TMP195 acts as a competitive inhibitor that occupies the acetyllysine-binding site of Class IIa

HDACs.[4][5] Unlike pan-HDAC inhibitors that affect thousands of genes, TMP195 has a more

restrained impact on gene expression.[2][6] Its primary mechanism in a therapeutic context

involves the modulation of the tumor microenvironment. Specifically, TMP195 induces the

recruitment and differentiation of macrophages into a highly phagocytic and anti-tumorigenic

M1 phenotype.[1][7] This genomic reprogramming of monocytes and macrophages leads to

reduced tumor burden and metastasis in preclinical cancer models.[1][5][8]
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Caption: TMP195 inhibits Class IIa HDACs, leading to macrophage reprogramming.

Quantitative Data
Table 1: In Vitro Potency and Selectivity of TMP195
The selectivity of TMP195 for Class IIa HDACs over other classes is a key feature, with over

100-fold selectivity against other HDACs.[2][3]
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Target Ki (nM)[1][4] IC50 (nM)[2][4]

Class IIa

HDAC4 59 111

HDAC5 60 106

HDAC7 26 46

HDAC9 15 9

Class I

HDAC1 >10,000 >10,000

HDAC2 >10,000 >10,000

HDAC3 >10,000 >10,000

HDAC8 - 11,700

Class IIb

HDAC6 >10,000 47,800

HDAC10 >10,000 >10,000

Class IV

HDAC11 >10,000 >10,000

Table 2: Cellular Activity of TMP195
TMP195 demonstrates potent activity in cellular assays, altering chemokine secretion and

influencing monocyte differentiation.
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Assay Description Cell Type Concentration Effect

Monocyte

Differentiation
Human Monocytes 300 nM

Blocks accumulation

of CCL2 protein;

significantly increases

secretion of CCL1

protein.[1][4]

Gene Expression

Profiling

PHA-stimulated

PBMCs
300 nM

Downregulates CCL2

and upregulates

CCL1.[4][6]

Co-stimulatory Activity

Human Monocytes

(differentiated with IL-

4/GM-CSF)

300 nM

Increases the

proportion of cells

expressing the co-

stimulatory molecule

CD86.[5]

Cytotoxicity
T cells, B cells,

Monocytes
Not cytotoxic

Shows no cytotoxicity

towards various

immune cells.[3]

Table 3: In Vivo Efficacy of TMP195
In animal models, TMP195 reduces tumor growth and metastasis primarily through its

immunomodulatory effects.
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Animal Model Dosage & Administration Key Findings

MMTV-PyMT Transgenic

Breast Cancer Mice
50 mg/kg, i.p.

Reduces tumor burden and

pulmonary metastases;

induces recruitment of

phagocytic macrophages.[1][5]

Colitis-Associated Colorectal

Cancer (CAC) Mice
50 mg/kg/day, i.p. for 28 days

Significantly decreased the

number and load of tumors.[7]

LPS-Induced Acute Kidney

Injury Mice
20 mg/kg, i.p.

Reduced serum creatinine and

blood urea nitrogen;

attenuated tubular cell

damage.[9]

Experimental Protocols
Detailed methodologies are crucial for the successful application of TMP195 as a chemical

probe.

Biochemical HDAC Activity Assay (Fluorogenic)
This protocol measures the direct enzymatic activity of purified HDAC enzymes.

Reagents: Purified recombinant HDAC enzymes, fluorogenic peptide substrate (e.g., based

on p53 residues RHKKAc-AMC for Class I/IIb or a trifluoroacetyl lysine substrate for Class

IIa), assay buffer, developer solution.[10]

Procedure: a. Prepare serial dilutions of TMP195 in DMSO and then dilute in assay buffer. b.

In a 384-well plate, add the purified HDAC enzyme.[11] c. Add the TMP195 dilutions or

vehicle control (DMSO) to the wells. d. Initiate the reaction by adding the fluorogenic

substrate. e. Incubate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and

generate a fluorescent signal by adding the developer solution, which contains a protease

that cleaves the deacetylated substrate.[10] g. Measure fluorescence (e.g., Excitation 360

nm, Emission 460 nm) using a microplate reader. h. Calculate percent inhibition relative to

the vehicle control and determine IC50 values.

Cell-Based HDAC Activity Assay (Luminogenic)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.selleckchem.com/products/tmp195.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8170529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9576521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7792695/
https://www.benchchem.com/product/b611408?utm_src=pdf-body
https://www.reactionbiology.com/services/target-specific-assays/epigenetic-assays/hdac-assays/
https://www.benchchem.com/product/b611408?utm_src=pdf-body
https://www.promega.com/resources/pubhub/selective-bioluminogenic-hdac-activity-assays-for-profiling-hdac-inhibitors/
https://www.benchchem.com/product/b611408?utm_src=pdf-body
https://www.reactionbiology.com/services/target-specific-assays/epigenetic-assays/hdac-assays/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol assesses the ability of TMP195 to inhibit HDAC activity within intact cells.

Reagents: Cell line of interest (e.g., K562, HEK293), cell culture medium, HDAC-Glo™ I/II or

Class IIa Assay Reagent (Promega).[11][12]

Procedure: a. Seed cells in a white, opaque 384-well plate and allow them to attach

overnight.[11] b. Treat cells with serial dilutions of TMP195 or vehicle control for a desired

time (e.g., 4-24 hours). c. Add the luminogenic HDAC-Glo™ reagent, which contains a cell-

permeable acetylated substrate.[12] d. Inside the cell, HDACs deacetylate the substrate,

which is then cleaved by a developer enzyme to release aminoluciferin.[11] e. Incubate at

room temperature to allow for cell lysis and the luciferase reaction. f. Measure the resulting

luminescence signal, which is proportional to HDAC activity.[11] g. Determine IC50 values by

plotting the luminescence signal against the inhibitor concentration.
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Caption: A typical workflow for characterizing an HDAC inhibitor like TMP195.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a powerful method to verify direct binding of a compound to its target protein in a

cellular context.[13][14]

Reagents: Cells expressing the target HDAC, lysis buffer, antibodies for Western blotting.

Procedure: a. Culture cells and treat with TMP195 or vehicle control for 1-2 hours. b. Harvest

and wash the cells, then resuspend in PBS. c. Aliquot the cell suspension into PCR tubes

and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal
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cycler.[14] d. Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C

water bath). e. Separate the soluble protein fraction from the precipitated, denatured proteins

by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[14] f. Collect the

supernatant and analyze the amount of soluble target HDAC protein by Western blot or

ELISA. g. A ligand-induced thermal stabilization will result in more soluble protein remaining

at higher temperatures in the TMP195-treated samples compared to the control.[13]

Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the association of HDACs with specific genomic regions.

Reagents: Cells treated with TMP195 or vehicle, formaldehyde for cross-linking, lysis buffers,

sonicator, specific antibody against the target HDAC or histone mark (e.g., H3K27ac),

Protein A/G magnetic beads, wash buffers, elution buffer, reagents for DNA purification and

qPCR/NGS.

Procedure: a. Treat cells with TMP195 or vehicle. b. Cross-link proteins to DNA with

formaldehyde. c. Lyse cells and shear chromatin into small fragments (100-500 bp) by

sonication.[15] d. Immunoprecipitate the chromatin using an antibody specific to the HDAC

of interest. e. Capture the antibody-chromatin complexes with Protein A/G beads. f. Wash

the beads to remove non-specific binding. g. Reverse the cross-links and elute the DNA. h.

Purify the DNA. i. Analyze the enriched DNA regions by qPCR (ChIP-qPCR) or next-

generation sequencing (ChIP-Seq) to identify HDAC target genes.[16]

Off-Target Effects and Considerations
While TMP195 is highly selective for Class IIa HDACs, no chemical probe is entirely without

potential off-target effects.

MBLAC2: A chemical proteomics study identified metallo-β-lactamase domain-containing

protein 2 (MBLAC2) as a common off-target for hydroxamic acid-based HDAC inhibitors.

While TMP195 does not contain a hydroxamate, vigilance for unexpected off-target binding

is always warranted.[17]

ABC Transporters: At micromolar concentrations (1-5 µM), TMP195 has been shown to

inhibit the drug transport function of ABCB1 and ABCG2, potentially sensitizing multidrug-
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resistant cancer cells to chemotherapy.[18] This is an important consideration when

interpreting data from experiments using high concentrations.

Probe Concentration: As with any chemical probe, using the lowest effective concentration is

critical to minimize off-target effects. Cellular activity is observed at 300 nM, while off-target

transporter effects are noted at >1 µM.[1][18]

Conclusion
TMP195 stands out as a superior chemical probe for the study of Class IIa HDACs. Its high

selectivity, rooted in its unique TFMO zinc-binding chemistry, combined with its demonstrated

cellular and in vivo activity, provides researchers with a reliable tool to investigate the specific

roles of HDAC4, 5, 7, and 9. Its mechanism of action, particularly the reprogramming of

macrophages, opens new avenues for therapeutic strategies in oncology and inflammatory

diseases. By adhering to rigorous experimental design and being mindful of potential

concentration-dependent off-target effects, TMP195 can be effectively used to elucidate the

complex biology governed by Class IIa HDACs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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